molecular formula C22H24N4O5 B573280 Benzeneacetamide,  N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N-( CAS No. 167299-18-5

Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N-(

Cat. No.: B573280
CAS No.: 167299-18-5
M. Wt: 424.4 g/mol
InChI Key: XKWOEELHSCLANY-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- is a complex organic compound with a unique structure that includes a benzene ring, an acetamide group, and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, which is then coupled with the benzeneacetamide derivative under specific reaction conditions. Common reagents used in these reactions include amines, acyl chlorides, and various catalysts to facilitate the coupling and subsequent modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure adjustments, and the use of solvents to enhance reaction rates and product isolation.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(dimethylamino)-N-(phenylmethyl)-
  • Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)-

Uniqueness

Compared to similar compounds, Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzeneacetamide, specifically the compound N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N-(phenylmethyl), is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of benzamide derivatives that have been studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3} with a molecular weight of approximately 364.40 g/mol. The structure features a benzene ring and a pyrimidine derivative which are critical for its biological activity. The presence of multiple functional groups enhances its interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight364.40 g/mol
CAS Number167299-12-9
LogP2.42520

Antimicrobial Activity

Recent studies have indicated that benzamide derivatives exhibit significant antimicrobial properties. For example, compounds similar to benzeneacetamide have shown efficacy against various bacterial strains. In vitro assays have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) in the range of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of benzeneacetamide derivatives has been evaluated using carrageenan-induced paw edema models in rats. Compounds derived from benzamide structures exhibited inhibition rates of up to 94% at specific concentrations . This suggests that the compound may modulate inflammatory pathways effectively.

Neuroprotective Properties

Benzeneacetamide has also been investigated for its neuroprotective effects, particularly in relation to cholinergic activity. Some studies have reported that similar compounds inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. For instance, a related compound showed an IC50 value of 1.57 μM against AChE . This inhibition suggests potential applications in treating cognitive decline.

Case Study: Cholinesterase Inhibition

A study focused on the inhibition of cholinesterases by various benzamide derivatives found that certain compounds exhibited dual inhibition of AChE and butyrylcholinesterase (BuChE). The most potent inhibitors had IC50 values significantly lower than those of standard drugs used in Alzheimer's treatment .

Case Study: Antimicrobial Efficacy

In another research effort, a series of benzamide derivatives were synthesized and tested for their antimicrobial activity. The results indicated that modifications on the benzene ring could enhance the antibacterial properties significantly. The structure-activity relationship (SAR) analysis revealed specific substitutions that led to increased potency against gram-positive and gram-negative bacteria .

Properties

CAS No.

167299-18-5

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H24N4O5/c1-25-21(28)19(20(23)24-22(25)29)26(13-14-7-5-4-6-8-14)18(27)12-15-9-10-16(30-2)17(11-15)31-3/h4-11H,12-13,23H2,1-3H3,(H,24,29)

InChI Key

XKWOEELHSCLANY-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)OC)OC

Synonyms

Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-3,4-dimethoxy-N-(phenylmethyl)-

Origin of Product

United States

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